molecular formula C16H23BrN2O4 B3058305 tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate CAS No. 888322-11-0

tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate

Cat. No. B3058305
M. Wt: 387.27
InChI Key: RRJIWPFOOZCGAO-UHFFFAOYSA-N
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Description

Tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate is a chemical compound with the molecular formula C16H23BrN2O4 and a molecular weight of 387.27 . It is used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridyl group (a nitrogen-containing ring), a bromomethyl group (a carbon atom bonded to a bromine atom), and two tert-butoxycarbonyl groups (which contain a carbonyl (C=O) and an oxygen atom bonded to a tert-butyl group) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds containing bromomethyl groups, like this one, are often used in substitution reactions . The bromine atom can be replaced by other groups in these reactions.

Scientific Research Applications

Reactivity and Chemical Transformations

  • Synthesis of Thienopyrroles : Tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate and its derivatives have been used in the synthesis of thienopyrroles, which are significant in the field of organic chemistry for their potential in creating novel compounds (Brugier, Outurquin, & Paulmier, 2001).

  • Amino Protecting Group Transformations : The compound has been investigated for its role in the transformation of amino protecting groups, demonstrating its utility in the synthesis of complex organic molecules (Sakaitani & Ohfune, 1990).

  • Preparation of Ether Carbamates : Research has shown that tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate can be used for the preparation of ether carbamates, offering a pathway for the development of novel organic intermediates (Wu, 2011).

  • Efficient Catalysis in Carbonylation : It serves as an efficient catalyst in the N-tert-butoxycarbonylation of amines, showcasing its versatility in organic synthesis (Chankeshwara & Chakraborti, 2006).

Applications in Organometallic Chemistry

  • Formation of Chiral Auxiliaries : The compound has been employed in the synthesis of chiral auxiliaries, crucial for asymmetric synthesis in pharmaceutical research (Brenner, Vecchia, Leutert, & Seebach, 2003).

  • Role in Organometallic Compounds : Studies have shown its efficacy in reactions involving organometallic compounds, further expanding its applications in complex organic syntheses (Yamamoto, Ouchi, & Tanaka, 1995).

  • Iridium Coordination Chemistry : Research into N-pyridyl imidazolylidenes coordinated to iridium has revealed the importance of tert-butyl groups in affecting the structure and catalysis of such complexes (Specht, Grotjahn, Moore, & Rheingold, 2013).

Synthesis and Protection of Amino Acids

  • Synthesis of Carbocyclic Analogs : The compound has been used in the synthesis of carbocyclic analogs of 2'-deoxyribonucleotides, demonstrating its importance in nucleoside and nucleotide chemistry (Ober, Marsch, Harms, & Carell, 2004).

  • Protection of Amines and Amino Acids : It is extensively used in protecting amines and amino acids, highlighting its role in peptide and protein synthesis (Lebel & Leogane, 2005).

properties

IUPAC Name

tert-butyl N-[6-(bromomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-7-8-11(10-17)18-12/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJIWPFOOZCGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC(=N1)CBr)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144525
Record name 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate

CAS RN

888322-11-0
Record name 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888322-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 102.8 g (334 mmol) of t-butyl t-butoxycarbonyl-(6-methyl-pyridin-2-yl)-carbamate were added 10.95 g (20 mol %) of 2,2′-azobisisobutyronitrile and 1,330 ml of chlorobenzene. To the resulting mixture was added 95.31 g of 1,3-dibromo-5,5-dimethylhydantoin, and the temperature of the mixture was then raised to 90° C. at a rate of 2° C./minute and held at the temperature for one hour. Subsequently, the reaction mixture was cooled to 20° C., the precipitate was filtered off, and the volume of chlorobenzene was reduced by half by distillation. The thus obtained residue was cooled to 10° C. or lower, and then 46.03 g (43 ml) of diisopropylethylamine and 43.08 g (58 ml) of diethyl phosphite were added thereto, followed by aging the mixture at room temperature for 16.5 hours. Following confirmation by performing thin-layer chromatography that the raw materials had disappeared, the reaction mixture was washed with 300 ml of 3 N hydrochloric acid, and then further washed with 500 ml of a saturated saline solution. The resulting solution was then dried over anhydrous magnesium sulfate and filtered, yielding a solution of 2-bis(t-butoxycarbonyl)amino-6-bromomethyl-pyridine.
Quantity
102.8 g
Type
reactant
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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